The compound is classified under the flavonoids, a group of natural products predominantly found in plants. Flavonoids are known for their wide range of biological activities, making them significant in organic and medicinal chemistry. The specific compound 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is identified by the CAS number 15584-10-8 and is often referenced in chemical databases for research purposes.
The synthesis of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one typically involves several key steps:
The molecular structure of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one can be described as follows:
The molecular formula is C15H11F O3, and its molecular weight is approximately 256.25 g/mol. The presence of the fluorine atom can significantly affect the compound's lipophilicity and biological activity.
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one can participate in various chemical reactions:
The mechanism of action of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one involves several pathways:
The physical and chemical properties of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one include:
These properties contribute to its behavior in biological systems and influence its potential applications.
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one has several scientific applications:
Chromen-4-one derivatives constitute a specialized subclass within the broader flavonoid family, characterized by a benzopyran core featuring a ketone group at the 4-position. Unlike chromones (fully unsaturated benzopyran-4-ones), chromen-4-ones such as 3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one exhibit a saturated C2–C3 bond (pyran ring), significantly altering their chemical behavior and biological interactions [7]. This structural distinction enables unique reactivity patterns, such as preferential electrophilic substitution at C-6/C-8 or nucleophilic addition at the carbonyl oxygen.
Flavonoids are systematically categorized based on oxidation state and substitution patterns:
Table 1: Structural Classification of Chroman-4-ones
| Subclass | Key Features | Example Compound |
|---|---|---|
| Simple chroman-4-ones | Small substituents at C-2/C-5/C-7 | (R)-5-Hydroxy-2-methylchroman-4-one |
| Fused chroman-4-ones | Pyran/furan rings at C-6/C-7 | Apetalic acid methyl ester |
| Dimeric chroman-4-ones | Two chromanone units linked via C–C bonds | Monodictyochrome A |
Fluorine incorporation into bioactive molecules is a strategic approach in modern medicinal chemistry, primarily due to its profound influence on physicochemical properties. The 4-fluorophenyl group in chromen-4-one derivatives enhances lipophilicity (average log P increase: +0.17) and metabolic stability while modulating electronic characteristics [8]. Key mechanistic effects include:
This compound (CAS 15584-10-8) exemplifies rational design in flavonoid-based drug discovery, merging the chromen-4-one scaffold’s versatility with fluorine-specific bioactivity. Its structural attributes underpin multiple pharmacological mechanisms:
Molecular Architecture and Synthesis
The molecule features a 7-hydroxyl group conjugated to the chromen-4-one carbonyl (C4=O), creating an electron-delocalized system ideal for radical scavenging. The 3-(4-fluorophenyl) moiety introduces steric bulk and lipophilicity, enhancing membrane permeability. Synthesis proceeds via three optimized steps:
Table 2: Key Identifiers and Properties of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one
| Property | Value/Descriptor |
|---|---|
| CAS Number | 15584-10-8 |
| IUPAC Name | 3-(4-fluorophenyl)-7-hydroxychromen-4-one |
| Molecular Formula | C₁₅H₉FO₃ |
| Molecular Weight | 256.23 g/mol |
| Hydrogen Bond Donors | 1 (7-OH group) |
| logP | ~2.68 (predicted) |
| SMILES | O=C1C(C2=CC=C(F)C=C2)=COC3=C1C=CC(O)=C3 |
Biological Significance
The compound’s dual functionality—targeting oxidative stress and signaling pathways—positions it as a versatile scaffold for developing multifunctional therapeutics against chronic diseases [3].
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2